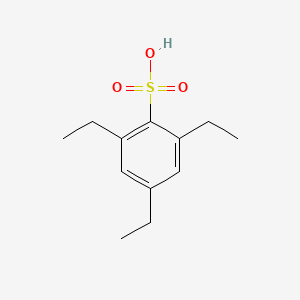
2,4,6-Triethylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethylbenzene-1-sulfonic acid is an organic compound with the molecular formula C12H18O3S. It is a derivative of benzene, where three ethyl groups are attached to the 2, 4, and 6 positions of the benzene ring, and a sulfonic acid group is attached to the 1 position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,4,6-triethylbenzene. The reaction is carried out by treating 2,4,6-triethylbenzene with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The sulfonation reaction is typically followed by neutralization with a base such as sodium hydroxide to obtain the sodium salt of the sulfonic acid, which can then be purified and converted back to the free acid form if needed.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfinic acids.
Substitution: The ethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonates and sulfonic esters.
Reduction: Sulfinic acids and corresponding alcohols.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
2,4,6-Triethylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triethylbenzene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can form strong hydrogen bonds, making it effective in catalyzing reactions and stabilizing transition states. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrobenzene-1-sulfonic acid: Known for its use in protein modification and immunological studies.
Benzene-1-sulfonic acid: A simpler analog used in various industrial applications.
Toluene-4-sulfonic acid: Commonly used as a catalyst in organic synthesis.
Uniqueness
2,4,6-Triethylbenzene-1-sulfonic acid is unique due to the presence of three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in selective sulfonation reactions and other chemical processes where control over reaction pathways is crucial.
Properties
CAS No. |
63877-64-5 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2,4,6-triethylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18O3S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14,15) |
InChI Key |
IHGWXBWYZUMHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)S(=O)(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
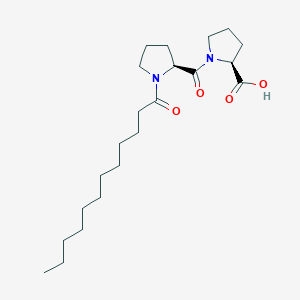
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)


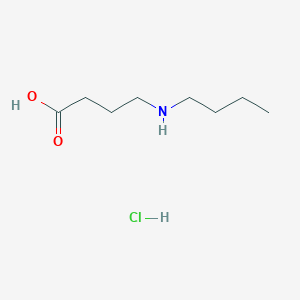
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
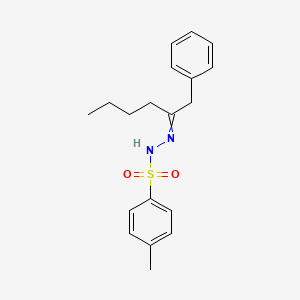

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
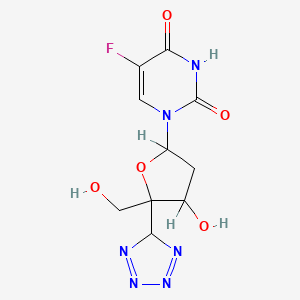
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)


